1-[(3-bromobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one
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Overview
Description
1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE is a complex organic compound that belongs to the class of benzo[c]chromen-6-one derivatives. This compound is characterized by the presence of a bromophenyl group, a methoxy group, and a cyclohexachromene core. It is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromophenol and 3-methyl-6H,7H,8H,9H,10H-cyclohexa[c]chromen-6-one.
Etherification Reaction: The 3-bromophenol undergoes an etherification reaction with a suitable alkylating agent to form the 3-bromophenylmethoxy intermediate.
Cyclization: The intermediate is then subjected to cyclization under acidic or basic conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimization of reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a base.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antioxidant, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biological processes.
Modulating Receptors: Interacting with cellular receptors to influence signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE can be compared with other similar compounds, such as:
1-(3-bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: This compound also contains a bromophenyl group and exhibits similar biological activities.
Indole Derivatives: Indole derivatives possess diverse biological activities and share some structural similarities with benzo[c]chromen-6-one derivatives.
The uniqueness of 1-[(3-BROMOPHENYL)METHOXY]-3-METHYL-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-6-ONE lies in its specific substitution pattern and the presence of the cyclohexachromene core, which may confer distinct biological properties and applications.
Properties
Molecular Formula |
C21H19BrO3 |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
1-[(3-bromophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |
InChI |
InChI=1S/C21H19BrO3/c1-13-9-18(24-12-14-5-4-6-15(22)11-14)20-16-7-2-3-8-17(16)21(23)25-19(20)10-13/h4-6,9-11H,2-3,7-8,12H2,1H3 |
InChI Key |
KEQYQQUNAYWKLV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC(=CC=C4)Br |
Origin of Product |
United States |
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